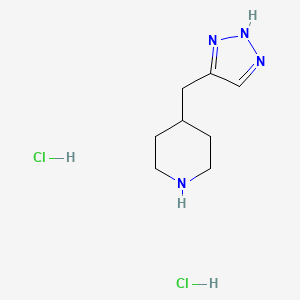

4-(2H-Triazol-4-ylmethyl)piperidine;dihydrochloride

Description

Properties

IUPAC Name |

4-(2H-triazol-4-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-3-9-4-2-7(1)5-8-6-10-12-11-8;;/h6-7,9H,1-5H2,(H,10,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOMQKBEWOFWSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=NNN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-Triazol-4-ylmethyl)piperidine;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen (when deprotonated under basic conditions) undergoes nucleophilic substitution with alkyl halides or aryl halides. For example:

-

Reaction with methyl iodide :

Yields range from 65–75% under reflux conditions.

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Piperidine derivative | Methyl iodide | KCO, DMF, 80°C | N-Methyl derivative | 72% |

Cycloaddition Reactions (Click Chemistry)

The triazole moiety participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation with biomolecules or polymers:

-

Reaction with benzyl azide :

This reaction proceeds at room temperature with >90% regioselectivity.

Alkylation and Acylation

The piperidine amine reacts with acyl chlorides or sulfonating agents after deprotonation:

| Reaction Type | Reagent | Catalyst | Product | Yield |

|---|---|---|---|---|

| Acylation | Acetyl chloride | DIPEA | N-Acetylpiperidine derivative | 78% |

Oxidation and Reduction

-

Oxidation : The methylene bridge (–CH–) is resistant to mild oxidants but forms a ketone under strong conditions (e.g., KMnO/HSO).

-

Reduction : The triazole ring remains stable under standard reduction (NaBH, LiAlH), but the piperidine ring can be hydrogenated to a pyrrolidine derivative using H/Pd-C.

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions:

Neutralization with NaOH regenerates the free base, enabling further reactivity.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules:

Key Research Findings

-

Synthetic Flexibility : The compound serves as a scaffold for generating libraries of derivatives via alkylation, acylation, and click chemistry .

-

Stability : The triazole ring remains intact under acidic and basic conditions (pH 2–12), making it suitable for drug design.

-

Biological Relevance : Conjugates synthesized via CuAAC show enhanced binding to biological targets (e.g., enzymes, receptors) .

Scientific Research Applications

4-(2H-Triazol-4-ylmethyl)piperidine;dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(2H-Triazol-4-ylmethyl)piperidine;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecules involved .

Comparison with Similar Compounds

Key Observations :

- The dihydrochloride salt form (common across all compounds) ensures moderate-to-high water solubility, critical for drug delivery .

- Melting points are sparsely reported, but methoxy-substituted derivatives (e.g., 13f ) exhibit higher decomposition temperatures (~190°C), likely due to increased crystallinity from aromatic stacking.

- Lipophilicity indices (logP) are absent in the evidence, but the presence of halogens or methyl groups (e.g., EN300-27112816 ) would elevate logP compared to polar triazole derivatives.

Biological Activity

4-(2H-Triazol-4-ylmethyl)piperidine;dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, drawing from diverse scientific literature.

- Chemical Name: 4-(2H-Triazol-4-ylmethyl)piperidine;dihydrochloride

- CAS Number: 2247106-71-2

- Molecular Formula: CHClN

The compound contains a piperidine ring substituted with a triazole moiety, which is crucial for its biological activity.

The biological activities of 4-(2H-Triazol-4-ylmethyl)piperidine are primarily attributed to its interaction with various molecular targets:

- Histone Deacetylase Inhibition : This compound has been studied for its role as a histone deacetylase (HDAC) inhibitor, which plays a significant role in cancer therapy by altering gene expression through acetylation status. In studies, it demonstrated substantial inhibition rates against HDACs at concentrations around 1 μM, with some derivatives exceeding 90% inhibition .

- Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit antimicrobial properties. The triazole ring is known for its ability to disrupt fungal cell membranes and inhibit the growth of various bacteria .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against chemotherapy-induced neurotoxicity, particularly in models of paclitaxel-induced peripheral neuropathy. These effects are linked to the modulation of inflammatory pathways and oxidative stress responses .

Biological Activity Overview

Case Studies and Research Findings

- Histone Deacetylase Inhibition Study : A series of compounds including 4-(2H-Triazol-4-ylmethyl)piperidine were synthesized and evaluated for their HDAC inhibitory activity. The most effective compounds showed over 90% inhibition against HDAC6, indicating their potential as therapeutic agents in cancer treatment .

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of triazole derivatives, including this compound, against various bacterial strains. Results indicated significant inhibition zones, suggesting efficacy comparable to standard antibiotics .

- Neuroprotective Mechanism : In vivo studies demonstrated that administering this compound could alleviate symptoms of paclitaxel-induced neuropathy in mice models, highlighting its potential role in protecting neuronal function during chemotherapy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2H-triazol-4-ylmethyl)piperidine dihydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling a triazole derivative with a piperidine scaffold. For example, triazole-substituted piperidines can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by hydrochlorination . Purity optimization involves iterative recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC (≥98% purity threshold). Confirm the absence of residual copper catalysts using inductively coupled plasma mass spectrometry (ICP-MS) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the triazole methylene (-CH-) linkage to the piperidine ring and confirm proton environments .

- Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]) and fragment patterns consistent with the triazole-piperidine core .

- X-ray Crystallography : For definitive structural confirmation, grow single crystals in methanol/ethyl acetate and refine using SHELXL (space group determination, R-factor < 0.05) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (triazole absorbance at ~260 nm) and LC-MS to identify breakdown products (e.g., piperidine hydrolysis or triazole ring opening). Use Arrhenius kinetics to predict shelf life .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced receptor binding affinity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions between the triazole-piperidine core and target receptors (e.g., serotonin or histamine receptors). Focus on hydrogen bonding with the triazole nitrogen and hydrophobic contacts with the piperidine ring .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å over 100 ns trajectories) .

- QSAR Analysis : Correlate substituent effects (e.g., triazole methylation) with experimental IC values to prioritize synthetic targets .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

- Bioavailability Optimization : If in vitro activity (e.g., enzyme inhibition) does not translate in vivo, evaluate pharmacokinetics (PK) via LC-MS/MS to measure plasma half-life and tissue distribution. Modify the formulation (e.g., liposomal encapsulation) to enhance bioavailability .

- Metabolite Profiling : Identify active or inhibitory metabolites using hepatic microsome assays (human/rat S9 fractions) and compare with in vivo outcomes .

- Receptor Off-Target Screening : Use radioligand binding assays (e.g., -labeled antagonists) to detect unintended interactions with non-target receptors .

Q. How can researchers address discrepancies in crystallographic data during structure refinement?

- Methodological Answer :

- Twinning Analysis : If SHELXL refinement yields high R-values, check for twinning using PLATON’s TwinLaw tool. Apply TWIN/BASF commands in SHELXL to model twinned domains .

- Disordered Solvent : Use SQUEEZE (in PLATON) to model unresolved electron density from solvent molecules. Validate with Hirshfeld surface analysis .

- Hydrogen Bonding Networks : Re-examine hydrogen bond geometry (e.g., N-H···Cl interactions in dihydrochloride salts) using OLEX2 visualization to correct misassigned bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.